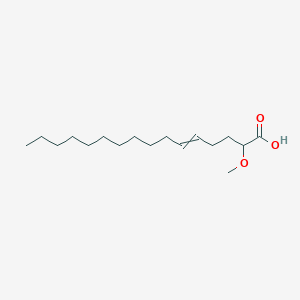

2-Methoxy-5-hexadecenoic acid

Description

Contextualization within Methoxylated Fatty Acid Research

2-Methoxy-5-hexadecenoic acid belongs to a class of lipids known as methoxylated fatty acids. These are fatty acids that have a methoxy (B1213986) group (-OCH3) attached to their carbon chain. The position of this methoxy group can vary, leading to a diverse array of structures and, consequently, functions. researchgate.net Alpha-methoxylated fatty acids, where the methoxy group is at the C-2 position, are of particular interest and are predominantly found in marine organisms, especially sponges. researchgate.net

The presence of the methoxy group significantly alters the chemical properties of the fatty acid, influencing its polarity and how it interacts with other molecules. Research into methoxylated fatty acids is driven by their potential biomedical applications, including antibiotic, antifungal, and antileukemic properties. researchgate.net

Significance of Specialized Fatty Acid Derivatives in Biological Systems

Fatty acids are fundamental building blocks of life, serving as energy storage molecules and essential components of cell membranes. researchgate.net However, their roles extend far beyond these basic functions. Specialized fatty acid derivatives, which include molecules with modifications like double or triple bonds, hydroxyl groups, or, as in this case, methoxy groups, are involved in a wide range of biological processes. nih.govnumberanalytics.com

These derivatives can act as signaling molecules, influencing cellular communication and responses to environmental stimuli. researchgate.netnumberanalytics.com They are also recognized for their roles as secondary metabolites, which can be crucial for an organism's defense mechanisms. numberanalytics.com The structural diversity of these specialized fatty acids allows for a vast array of biological activities, making them a rich area for scientific investigation. nih.gov In humans, these compounds can influence inflammation, immune responses, and the progression of diseases. numberanalytics.com

Overview of Key Research Trajectories Pertaining to this compound

Research on this compound has primarily focused on a few key areas:

Natural Occurrence and Isolation: A significant portion of the research has been dedicated to identifying the natural sources of this compound. It has been isolated from marine sponges, and its presence in these organisms suggests a potential ecological role or a symbiotic relationship with microorganisms. researchgate.netnih.gov

Chemical Synthesis: To further study its properties and potential applications, researchers have developed methods for the total synthesis of this compound. These synthetic routes allow for the production of the compound in a laboratory setting, providing a pure source for biological testing and confirming the structure of the naturally occurring molecule. nih.gov

Biological Activity: A major driver of research into this compound is its potential as a bioactive molecule. Studies have investigated its antimicrobial properties, particularly against Gram-positive bacteria. nih.gov This line of inquiry is crucial in the search for new therapeutic agents to combat antibiotic-resistant pathogens.

Data on this compound

| Property | Value | Source |

| Molecular Formula | C17H32O3 | nih.gov |

| Molecular Weight | 284.4 g/mol | nih.gov |

| IUPAC Name | (5Z)-2-methoxyhexadec-5-enoic acid | nih.gov |

| Natural Sources | Marine Sponges | researchgate.netnih.gov |

| Biological Activity | Antimicrobial (against Gram-positive bacteria) | nih.gov |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H32O3 |

|---|---|

Molecular Weight |

284.4 g/mol |

IUPAC Name |

2-methoxyhexadec-5-enoic acid |

InChI |

InChI=1S/C17H32O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16(20-2)17(18)19/h12-13,16H,3-11,14-15H2,1-2H3,(H,18,19) |

InChI Key |

IZQFBIOUXQEERU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCC=CCCC(C(=O)O)OC |

Synonyms |

2-M-5-HD acid 2-methoxy-5-hexadecenoic acid |

Origin of Product |

United States |

Natural Occurrence and Isolation

Discovery and Identification in Marine Organisms

2-Methoxy-5-hexadecenoic acid is a notable example of a specialized lipid found primarily within marine ecosystems. Its discovery has been linked to marine invertebrates, particularly sponges, which are well-documented sources of diverse and structurally novel natural products.

Research into the chemical constituents of Caribbean marine sponges has led to the identification of this compound. This compound has been isolated from the phospholipids (B1166683) of several sponge species. While it has been identified in various Caribbean sponges, specific well-documented examples include its discovery in the phospholipids of Tethya crypta and Spheciospongia cuspidifera. ijcmas.com Further analysis has also confirmed its presence in the sponge Amphimedon compressa. acs.org These findings underscore the role of marine sponges as a significant reservoir of unusual fatty acids.

Table 1: Documented Marine Sponge Sources

| Species Name | Finding |

|---|---|

| Tethya crypta | Identified in the phospholipid fraction. ijcmas.com |

| Spheciospongia cuspidifera | Identified as a constituent of its phospholipids. ijcmas.com |

The predominant naturally occurring form of this compound is (Z)-2-methoxy-5-hexadecenoic acid. acs.org The "(Z)" designation, indicating cis stereochemistry at the C-5 double bond, has been unequivocally confirmed through total synthesis and spectroscopic analysis. acs.orgnih.gov This synthesis not only verified the proposed structure but also corroborated the cis configuration of the double bond found in the natural product. acs.orgnih.gov

The structural characterization relies on detailed spectroscopic data. The molecular formula for this long-chain fatty acid is C₁₇H₃₂O₃. Its IUPAC name is (Z)-2-methoxyhexadec-5-enoic acid.

Table 2: Chemical Identifiers and Properties

| Property | Value |

|---|---|

| IUPAC Name | (Z)-2-methoxyhexadec-5-enoic acid |

| Molecular Formula | C₁₇H₃₂O₃ |

| Common Stereoisomer | (5Z) or cis |

| Key Structural Features | 16-carbon chain, methoxy (B1213986) group at C-2, cis double bond at C-5 |

Occurrence in Other Biological Sources

While marine sponges are the primary documented source, evidence suggests the compound or its close analogs may arise from other biological origins. The presence of 2-methoxylated fatty acids in sponges has led to speculation that they may be produced by symbiotic bacteria housed within the sponge tissue, serving as a potential chemical defense mechanism. nih.gov This hypothesis is supported by the general understanding that many secondary metabolites isolated from sponges are, in fact, products of their microbial symbionts.

There is no significant evidence from the reviewed literature to suggest the natural occurrence of this compound in select plant oils. Its presence has, however, been reported in the protozoan Trypanosoma brucei.

Methodologies for Extraction and Initial Purification from Complex Natural Matrices

The isolation of this compound from marine sponges involves a multi-step process designed to separate this lipid from a complex mixture of other cellular components.

The general procedure begins with the collection and processing of the sponge tissue, which is often freeze-dried to remove water and facilitate extraction. The dried material is then macerated and extracted with organic solvents. mdpi.commdpi.com Methanol (B129727) is a common solvent used for this initial extraction, sometimes in combination with other solvents like dichloromethane. ijcmas.commdpi.comnih.gov

Following the initial extraction, the crude extract is typically partitioned. For instance, a common step involves partitioning the extract between n-butanol and water to separate compounds based on polarity. mdpi.com Since this compound is found in the phospholipid fraction, further purification steps are required to isolate the total lipids and then separate the different lipid classes.

Once the fatty acid fraction is obtained, it is often derivatized to facilitate analysis. The fatty acids are converted to their methyl esters (FAMEs) for analysis by gas chromatography (GC). Specific analytical techniques used for the structural elucidation of this compound include:

Gas Chromatography/Mass Spectrometry (GC-MS): This is used to separate the fatty acid methyl esters and determine their mass, which helps in identification. To precisely locate the double bond, the FAMEs are often derivatized into dimethyl-disulfide (DMDS) adducts before GC-MS analysis. ijcmas.com

Gas Chromatography/Fourier Transform Infrared Spectroscopy (GC-FTIR): This technique is employed to ascertain the stereochemistry of the double bond, confirming its cis or (Z)-configuration. ijcmas.com

Subsequent purification of the target compound for further study often involves chromatographic techniques such as reverse-phase high-performance liquid chromatography (HPLC). mdpi.com

Chemical Synthesis and Synthetic Methodologies

Total Synthesis Approaches for 2-Methoxy-5-hexadecenoic Acid

The total synthesis of (Z)-2-methoxy-5-hexadecenoic acid has been successfully achieved, providing confirmation of the structure and stereochemistry of the naturally occurring marine fatty acid. acs.orgacs.org These synthetic routes are crucial not only for verifying the natural product's structure but also for providing access to larger quantities for biological evaluation.

Elucidation of Key Synthetic Steps and Underlying Reaction Mechanisms (e.g., Mukaiyama's trimethylsilyl (B98337) cyanide addition)

A pivotal step in the synthesis of this compound involves the introduction of the C2-methoxy group. One prominent method utilizes the Mukaiyama aldol (B89426) reaction, specifically the addition of trimethylsilyl cyanide (TMSCN) to an aldehyde. acs.orgacs.orgnih.gov

The synthesis of (Z)-2-methoxy-5-hexadecenoic acid begins with the preparation of the key intermediate, (Z)-4-pentadecenal. acs.org The addition of trimethylsilyl cyanide to this aldehyde, catalyzed by triethylamine, yields 2-trimethylsilyloxy-5-hexadecenonitrile. acs.org It is important to note that this intermediate can readily revert to the starting aldehyde under basic conditions. acs.orgxn--d1ahakv.xn--p1ai To circumvent this, the trimethylsilyloxynitrile is first converted to the corresponding α-hydroxy amide under strong acidic conditions (concentrated HCl). acs.orgxn--d1ahakv.xn--p1ai Subsequent hydrolysis of the amide with a strong base like sodium hydroxide (B78521) furnishes the (Z)-2-hydroxy-5-hexadecenoic acid. acs.orgxn--d1ahakv.xn--p1ai The final methoxy (B1213986) group is introduced via a double methylation reaction using sodium hydride and methyl iodide in dimethyl sulfoxide (B87167) (DMSO), which methylates both the hydroxyl and carboxylic acid groups. xn--d1ahakv.xn--p1ai A final saponification step then yields the target molecule, (Z)-2-methoxy-5-hexadecenoic acid. xn--d1ahakv.xn--p1ai

A similar strategy has been employed for the synthesis of related α-methoxylated fatty acids, such as (±)-2-methoxy-6-heptadecynoic acid and (±)-2-methoxyheptadecanoic acid, where the key aldehyde is reacted with trimethylsilyl cyanide. scispace.com This reaction, often referred to as a Mukaiyama reaction, is a reliable method for forming cyanohydrins, which are versatile intermediates for the synthesis of α-hydroxy acids and their derivatives. researchgate.netresearchgate.net

Strategies for Stereocontrol in Synthesis (e.g., Lindlar hydrogenation, lipase-catalyzed resolution)

Achieving the correct stereochemistry, particularly the cis (Z) configuration of the double bond, is a critical aspect of the synthesis.

Lindlar Hydrogenation: The desired cis stereochemistry of the double bond at the C5 position is often established through the partial hydrogenation of a corresponding alkyne using a Lindlar catalyst. xn--d1ahakv.xn--p1airesearchgate.netacs.org This heterogeneous catalyst, typically palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline, selectively reduces alkynes to cis-alkenes. xn--d1ahakv.xn--p1airesearchgate.net For instance, in the synthesis of the precursor (Z)-4-pentadecenal, an alkyne was hydrogenated using Lindlar's catalyst to afford the cis-alkene. xn--d1ahakv.xn--p1ai This method provides excellent stereochemical control, ensuring the formation of the desired (Z)-isomer. researchgate.net

Lipase-Catalyzed Resolution: To obtain enantiomerically pure forms of α-methoxylated fatty acids, enzymatic resolution strategies have been employed. researchgate.net Lipases, such as that from Pseudomonas fluorescens, can selectively acylate one enantiomer of a racemic α-hydroxy acid, allowing for the separation of the two enantiomers. xn--d1ahakv.xn--p1ai For example, the (S)-enantiomer of (±)-2-hydroxyhexadecanoic acid was selectively acetylated using vinyl acetate and a lipase, leaving the (R)-enantiomer unreacted. xn--d1ahakv.xn--p1ai This enzymatic kinetic resolution is a powerful tool for accessing optically active building blocks for stereospecific synthesis. researchgate.netnih.gov Another approach involves the lipase-catalyzed acetylation of a solid-phase immobilized long-chain α-hydroxy acid to achieve enantioselectivity. researchgate.net

Comparative Analysis of Racemic and Stereospecific Synthetic Pathways

Syntheses of this compound and its analogues have been developed as both racemic and stereospecific routes.

Stereospecific Synthesis: The development of stereospecific syntheses allows for the preparation of a single, desired enantiomer. This is crucial for studying the specific biological activities of each enantiomer. A key strategy for stereospecific synthesis involves the use of chiral starting materials or the application of asymmetric reactions. As mentioned earlier, lipase-catalyzed resolution of a racemic α-hydroxy acid intermediate is a common and effective method to access enantiomerically pure compounds. xn--d1ahakv.xn--p1airesearchgate.net This allows for the separate synthesis of both the (R)- and (S)-enantiomers of the target α-methoxylated fatty acid.

Synthetic Strategies for Analogues and Derivatives of this compound

The synthetic methodologies developed for this compound have been extended to create a variety of analogues and derivatives. These structural modifications are instrumental in exploring structure-activity relationships and identifying compounds with potentially enhanced or novel biological properties.

Controlled Introduction of Methoxy Functionality and Unsaturations

The synthetic schemes for analogues allow for precise control over the placement of the methoxy group and the degree and position of unsaturation.

Introduction of the Methoxy Group: The α-methoxy group is typically introduced late in the synthetic sequence by methylation of a precursor α-hydroxy acid. xn--d1ahakv.xn--p1aiscispace.com This is often achieved using a strong base like sodium hydride followed by an alkylating agent such as methyl iodide. xn--d1ahakv.xn--p1aiscispace.com This two-step process of forming the α-hydroxy acid (e.g., via the Mukaiyama reaction) and then methylating it provides a reliable method for installing the α-methoxy functionality. researchgate.net

Introduction of Unsaturations: The position and stereochemistry of double and triple bonds are carefully controlled through various synthetic transformations. Cis-double bonds are commonly formed by the Lindlar hydrogenation of an alkyne precursor. xn--d1ahakv.xn--p1airesearchgate.net For the synthesis of analogues with different double bond positions, the starting materials are chosen accordingly. For example, the synthesis of (Z)-2-methoxy-6-hexadecenoic acid starts with 5-pentadecenal instead of 4-pentadecenal. acs.orgacs.org The synthesis of acetylenic analogues, containing a triple bond, is achieved by employing alkyne-containing building blocks and avoiding the final hydrogenation step. nih.govnih.gov

Exploration of Chain Length and Double Bond Position Variations in Synthesized Analogues

A significant area of research has been the synthesis of analogues of this compound with varied chain lengths and different positions of the double bond. This allows for a systematic investigation of how these structural features influence biological activity.

Syntheses have been reported for a range of α-methoxylated fatty acids with varying chain lengths, from shorter C14 and C15 analogues to longer C18 and C20 compounds. gerli.comnih.gov The general synthetic strategies, often involving Wittig reactions or alkyne couplings followed by controlled reductions, are adaptable to different chain lengths by simply using the appropriate starting aldehydes or alkyl halides. acs.orgresearchgate.net

Furthermore, the position of the unsaturation has been systematically varied. For instance, in addition to the naturally occurring Δ5 isomer, the Δ6 isomer, (Z)-2-methoxy-6-hexadecenoic acid, has also been synthesized. acs.orgacs.orgwikigenes.org This was accomplished by starting with (Z)-5-pentadecenal instead of (Z)-4-pentadecenal. acs.org The synthesis of analogues with diene systems, such as (5Z,9Z)-2-methoxy-5,9-octadecadienoic acid, has also been achieved, often utilizing a double-alkyne coupling strategy followed by Lindlar hydrogenation to establish the two cis-double bonds. researchgate.net This modular approach to synthesis allows for the creation of a diverse library of α-methoxylated fatty acids for further study.

Table of Key Synthetic Intermediates and Reactions

| Intermediate/Reaction | Description | Reference(s) |

| (Z)-4-pentadecenal | Key aldehyde intermediate in the synthesis of (Z)-2-methoxy-5-hexadecenoic acid. | acs.org |

| Mukaiyama's trimethylsilyl cyanide addition | Reaction used to introduce the cyanohydrin functionality, a precursor to the α-hydroxy acid. | acs.orgacs.orgnih.govresearchgate.netresearchgate.net |

| 2-trimethylsilyloxy-5-hexadecenonitrile | The product of the Mukaiyama addition to (Z)-4-pentadecenal. | acs.org |

| (Z)-2-hydroxy-5-hexadecenoic acid | The α-hydroxy acid precursor to the final methoxylated product. | acs.orgxn--d1ahakv.xn--p1ai |

| Lindlar Hydrogenation | Catalytic hydrogenation used to selectively form cis (Z) double bonds from alkynes. | xn--d1ahakv.xn--p1airesearchgate.netacs.org |

| Lipase-Catalyzed Resolution | Enzymatic method used to separate enantiomers of racemic α-hydroxy acids. | xn--d1ahakv.xn--p1airesearchgate.netnih.gov |

Table of Synthesized Analogues

| Compound Name | Key Synthetic Features | Reference(s) |

| (Z)-2-methoxy-6-hexadecenoic acid | Synthesis starts from (Z)-5-pentadecenal. | acs.orgacs.org |

| (5Z,9Z)-(±)-2-methoxy-5,9-octadecadienoic acid | Double-alkyne coupling followed by Lindlar hydrogenation. | researchgate.net |

| (±)-2-methoxy-6-heptadecynoic acid | Synthesis of an acetylenic analogue. | scispace.com |

| (±)-2-methoxyheptadecanoic acid | Saturated analogue synthesized from 1-hexadecanol. | scispace.com |

| (2R,5Z,9Z)-2-methoxyhexacosa-5,9-dienoic acid | Stereospecific synthesis involving lipase-catalyzed resolution. | researchgate.net |

Advancements in General Methodologies for Methoxylated Fatty Acid Synthesis

The synthesis of α-methoxylated fatty acids, a unique class of lipids primarily found in marine sponges, has been an area of significant research. researchgate.netresearchgate.net These compounds, including this compound, are of interest due to their biological activities. nih.gov Over the years, synthetic methodologies have evolved to provide efficient and stereoselective routes to these complex molecules.

Early synthetic strategies often relied on multi-step sequences starting from commercially available alkynes. A common approach involves the coupling of an alkyne with a protected bromo-alkoxy derivative, followed by chain elongation. For instance, the synthesis of (Z)-2-methoxy-5-hexadecenoic acid was achieved starting from 1-dodecyne. acs.orgxn--d1ahakv.xn--p1ai This was coupled with 2-(2-bromoethyl)-1,3-dioxolane, and the resulting product underwent catalytic hydrogenation using Lindlar's catalyst to form the Z-alkene. acs.orgxn--d1ahakv.xn--p1ai

A key challenge in the synthesis of α-methoxylated fatty acids is the introduction of the methoxy group at the C-2 position. One facile and effective method employed is the Mukaiyama variant of the Strecker synthesis. acs.orgacs.org This involves the addition of trimethylsilyl cyanide (TMS-CN) to an aldehyde precursor, such as (Z)-4-pentadecenal, under basic conditions (e.g., using triethylamine). acs.orgxn--d1ahakv.xn--p1ai The resulting 2-trimethylsilyloxy-nitrile is then converted to the corresponding α-hydroxy acid through acid and subsequent base hydrolysis. xn--d1ahakv.xn--p1ai The final step is the methylation of the hydroxyl group, often achieved using a strong base like sodium hydride and a methylating agent such as methyl iodide, followed by saponification to yield the target fatty acid. acs.orgxn--d1ahakv.xn--p1airesearchgate.net

Advancements in synthetic methodologies have also focused on stereocontrol, as naturally occurring α-methoxylated fatty acids typically possess the R configuration at the chiral center. xn--d1ahakv.xn--p1ai Stereospecific synthesis has been reported, for example, for (R)-2-methoxyhexadecanoic acid, starting from commercially available (±)-2-hydroxyhexadecanoic acid. xn--d1ahakv.xn--p1ai This was achieved through selective enzymatic acetylation of the S-enantiomer using a lipase, allowing for the separation of the desired R-enantiomer. xn--d1ahakv.xn--p1ai

More recent strategies continue to refine these processes, aiming for higher yields and greater efficiency. The synthesis of other methoxylated fatty acids, such as (5Z,9Z)-(±)-2-methoxy-5,9-eicosadienoic acid, utilizes a similar acetylenic coupling strategy, demonstrating the versatility of this approach for creating complex polyunsaturated structures. researchgate.netnih.gov The choice of reagents and reaction conditions, such as using n-BuLi in a THF-HMPA solvent system for coupling reactions, is critical for the success of these syntheses. acs.orgnih.gov

The table below summarizes various synthetic methodologies employed in the preparation of methoxylated fatty acids, highlighting the key steps and reagents.

| Methodology | Key Reaction / Reagents | Precursor Example | Product Example | Reference(s) |

| Acetylenic Coupling & Hydrogenation | 1. n-BuLi, THF-HMPA, 2-(2-bromoethyl)-1,3-dioxolane2. H₂, Lindlar's Catalyst | 1-Dodecyne | (Z)-4-Pentadecenal | acs.orgxn--d1ahakv.xn--p1ai |

| Mukaiyama Cyanohydrin Formation | TMS-CN, Et₃N | (Z)-4-Pentadecenal | 2-Trimethylsilyloxy-5-hexadecenonitrile | acs.orgxn--d1ahakv.xn--p1aiacs.org |

| α-Hydroxy Acid Methylation | NaH, CH₃I | (Z)-2-Hydroxy-5-hexadecenoic acid | Methyl (Z)-2-methoxy-5-hexadecenoate | acs.orgxn--d1ahakv.xn--p1airesearchgate.net |

| Stereospecific Enzymatic Resolution | Lipase (Pseudomonas fluorescens), Vinyl acetate | (±)-2-Hydroxyhexadecanoic acid | (R)-2-Hydroxyhexadecanoic acid | xn--d1ahakv.xn--p1ai |

| Multi-component Coupling | Cuprous iodide, Sodium iodide, Cesium carbonate | 1-Bromoocta-2,5-diyne and a methoxylated monoyne | (2′R)-1-O-(2′-Methoxyocta-9′,12′,15′-triyn-1-yl)-2,3-O-isopropylidene-sn-glycerol | mdpi.com |

These advancements have not only enabled the total synthesis and structural confirmation of naturally occurring methoxylated fatty acids but have also provided access to a wide range of analogues for further biological investigation. researchgate.netnih.gov

Structural Characterization and Stereochemical Elucidation

Application of Spectroscopic Analysis for Definitive Structure Determination

Spectroscopic analysis is fundamental to the characterization of 2-Methoxy-5-hexadecenoic acid, providing a detailed view of its molecular architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of this compound by mapping its carbon and hydrogen framework. The IUPAC name for the specific stereoisomer commonly cited is (5Z)-2-methoxyhexadec-5-enoic acid nih.govwikidata.org.

¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the different hydrogen atoms in the molecule. Key resonances include the methoxy (B1213986) group protons, the proton at the chiral center (C2), the olefinic protons of the double bond, and the protons of the long aliphatic chain. The chemical shifts (δ) are influenced by the electronic environment of each proton.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the chemical environment of each carbon atom. The spectrum is characterized by distinct signals for the carbonyl carbon of the carboxylic acid, the carbons of the double bond (C5 and C6), the carbon bearing the methoxy group (C2), the methoxy carbon itself, and the series of methylene carbons in the alkyl chain nih.gov.

Below is a table of expected ¹H and ¹³C NMR chemical shifts based on the structure and data from analogous fatty acids magritek.comresearchgate.net.

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) | Description |

| COOH | ~10-12 | ~175-180 | Carboxylic acid proton and carbon. |

| H-2 | ~3.5-3.7 | ~80-85 | Methine proton and carbon at the α-position. |

| OCH₃ | ~3.3-3.4 | ~57-59 | Methoxy group protons and carbon. |

| H-5, H-6 | ~5.3-5.5 | ~128-132 | Olefinic protons and carbons of the cis C=C bond. |

| H-4, H-7 | ~2.0-2.2 | ~27-30 | Allylic protons and carbons adjacent to the double bond. |

| (CH₂)n | ~1.2-1.6 | ~22-32 | Methylene protons and carbons of the alkyl chain. |

| CH₃ | ~0.8-0.9 | ~14 | Terminal methyl group proton and carbon. |

Note: This is an interactive data table based on generalized data for methoxy-substituted and unsaturated fatty acids.

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to gain structural insights through its fragmentation patterns. The compound has a molecular formula of C₁₇H₃₂O₃ and a molecular weight of 284.4 g/mol nih.gov. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are often used for analysis, typically after conversion of the carboxylic acid to its methyl ester to increase volatility researchgate.netacs.org.

The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak ([M]⁺) and several characteristic fragment ions resulting from the cleavage of specific bonds.

| m/z Value | Proposed Fragment | Description of Fragmentation |

| 284 | [M]⁺ | Molecular ion of this compound. |

| 253 | [M - OCH₃]⁺ | Loss of the methoxy radical. |

| 239 | [M - COOH]⁺ | Loss of the carboxyl group. |

| Variable | [CnH₂n-₁]⁺, [CnH₂n]⁺ | Fragments arising from cleavage along the hydrocarbon chain. |

| Variable | Allylic & Vinylic Fragments | Cleavage at positions adjacent to or at the double bond, providing information on its location. |

Note: This is an interactive data table showing expected fragmentation patterns.

Advanced MS techniques, such as charge-remote fragmentation (CRF), can be used on derivatized fatty acids to precisely locate the double bond and determine its stereochemistry acs.orgacs.org.

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by detecting the absorption of IR radiation corresponding to specific bond vibrations rsc.org. The spectrum of this compound is characterized by absorptions indicative of a carboxylic acid, a carbon-carbon double bond, a methoxy ether group, and alkane C-H bonds.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~2500-3300 | O-H stretch | Carboxylic acid (very broad) libretexts.orgmasterorganicchemistry.com. |

| ~2850-3000 | C-H stretch | Aliphatic CH₂, CH₃ libretexts.org. |

| ~3010-3040 | =C-H stretch | Vinylic C-H (alkene). |

| ~1700-1725 | C=O stretch | Carboxylic acid carbonyl libretexts.orgmasterorganicchemistry.com. |

| ~1640-1660 | C=C stretch | Alkene (cis-substituted, may be weak) mdpi.com. |

| ~1400-1470 | C-H bend | Aliphatic CH₂, CH₃. |

| ~1080-1150 | C-O stretch | Ether (methoxy group). |

| ~675-730 | =C-H bend | Out-of-plane bend for cis-alkene rsc.org. |

Note: This is an interactive data table of characteristic IR absorption bands.

Methodologies for Determining Double Bond Stereochemistry (e.g., cis-stereochemistry)

The biological properties and physical characteristics of unsaturated fatty acids are highly dependent on the stereochemistry of their double bonds. For this compound, the double bond at the C5 position is established as having cis or Z-geometry nih.govwikidata.org. Several analytical methods are used to confirm this assignment.

¹H NMR Spectroscopy : The coupling constant (J) between the two olefinic protons (H-5 and H-6) is a definitive indicator of stereochemistry. A smaller coupling constant, typically in the range of 6-12 Hz, is characteristic of a cis relationship, whereas a larger J-value of 13-18 Hz indicates a trans configuration mdpi.com.

¹³C NMR Spectroscopy : The chemical shifts of the allylic carbons (C-4 and C-7) can also be diagnostic. In cis-isomers, the allylic carbons are shielded and appear at a higher field (lower ppm value) compared to their position in trans-isomers due to steric compression.

Gas-Phase Infrared Spectroscopy : While conventional IR is less definitive, advanced gas-phase IR spectroscopy of derivatized fatty acids can provide a rich fingerprint spectrum that is sensitive to both the position and stereochemistry of the double bond rsc.org.

Mass Spectrometry : Specialized tandem mass spectrometry (MS/MS) techniques, particularly after derivatization to introduce a fixed charge, can induce charge-remote fragmentations. The relative abundance of ions resulting from cleavage at allylic positions can differ between cis and trans isomers, allowing for their differentiation acs.orgacs.org.

Advanced Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatographic methods are indispensable for the isolation, purification, and purity assessment of this compound, as well as for separating it from other related fatty acids and potential stereoisomers.

Gas Chromatography (GC) : GC, especially when coupled with a mass spectrometer (GC-MS), is a standard method for analyzing fatty acids. For GC analysis, the carboxylic acid is typically converted into a more volatile derivative, such as a fatty acid methyl ester (FAME). The choice of the GC column's stationary phase is critical for separating isomers researchgate.netacs.org.

High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC (RP-HPLC) is widely used for the separation of fatty acids based on chain length and degree of unsaturation nih.govsielc.com.

Argentation Chromatography : This specialized form of chromatography, which can be performed in both thin-layer (TLC) and column (HPLC) formats, utilizes silver ions (Ag⁺) impregnated onto the stationary phase. The silver ions interact reversibly with the π-electrons of the double bonds, allowing for the effective separation of unsaturated fatty acids based on the number, position, and stereochemistry (cis isomers typically bind more strongly than trans isomers) of their double bonds.

Supercritical Fluid Chromatography (SFC) : SFC is another powerful technique for the separation of lipid isomers, often providing higher resolution and faster analysis times compared to traditional HPLC.

Biological Activity and Mechanistic Investigations in Experimental Models

Antimicrobial Properties

(Z)-2-methoxy-5-hexadecenoic acid has demonstrated notable antimicrobial activity against Gram-positive bacteria. nih.gov In vitro studies have confirmed its efficacy against clinically relevant strains such as Staphylococcus aureus and Streptococcus faecalis (now known as Enterococcus faecalis). nih.govacs.org The presence of the methoxy (B1213986) group at the α-position is considered a key feature contributing to its antibacterial properties. researchgate.net

The potency of the antimicrobial action of (Z)-2-methoxy-5-hexadecenoic acid has been quantified through the determination of its Minimal Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. For both Staphylococcus aureus and Streptococcus faecalis, the MIC of (Z)-2-methoxy-5-hexadecenoic acid was determined to be 0.35 micromol/mL. nih.govacs.org

| Bacterial Strain | Minimal Inhibitory Concentration (MIC) (μmol/mL) |

|---|---|

| Staphylococcus aureus | 0.35 |

| Streptococcus faecalis | 0.35 |

Research has indicated that the introduction of an α-methoxy group can influence the biological activity of fatty acids. researchgate.net Studies comparing α-methoxylated fatty acids with their non-methoxylated parent compounds have shown that this structural modification can enhance antimicrobial properties. conicet.gov.ar For instance, while hexadecanoic acid itself exhibits antibacterial effects against Gram-positive bacteria like Staphylococcus aureus, the presence of the 2-methoxy group in 2-methoxy-5-hexadecenoic acid is a significant structural feature. researchgate.net The combination of α-methoxylation and unsaturation at specific positions within the fatty acid chain appears to be crucial for its bactericidal activity. researchgate.net

Broader Biological Spectrum Investigations (as a representative α-methoxylated fatty acid)

The biological investigations of α-methoxylated fatty acids, such as this compound, extend beyond their antibacterial effects. These compounds are of interest for their potential in other therapeutic areas. researchgate.net

α-methoxylation has been shown to significantly improve the antifungal activities of fatty acids. nih.gov This enhancement is potentially due to the blockage of the β-oxidation pathway in fungi, which could lead to a longer half-life of the fatty acid within the cells, allowing more time for it to exert its toxic effects. nih.gov For example, (±)-2-methoxy-4-thiatetradecanoic acid displayed significantly higher antifungal activities against Candida albicans, Cryptococcus neoformans, and Aspergillus niger when compared to its non-methoxylated counterpart. nih.gov While direct studies on the antifungal properties of this compound are not detailed, the general findings for α-methoxylated fatty acids suggest it may possess similar potential. researchgate.netnih.govdaneshyari.com

α-methoxylated fatty acids have demonstrated potential as antileukemic agents in various in vitro cancer cell line models. researchgate.net Studies have shown that these compounds can induce cell death in human leukemia cells. nih.gov For instance, novel very long-chain α-methoxylated fatty acids isolated from the sponge Asteropus niger displayed cytotoxicity towards the THP-1 human acute leukemia cell line, with an EC50 (half maximal effective concentration) of 41.08 ± 2.58 μg/mL. scispace.com The mechanism of action may involve the inhibition of key enzymes like human topoisomerase IB. scispace.com While specific data for this compound's antileukemic activity is not available, the promising results from other α-methoxylated fatty acids warrant further investigation into its potential in this area. nih.govscispace.com

Mechanistic Studies of Bioactivity

The antibacterial action of 2-methoxy fatty acids, including this compound and its analogs, is thought to be linked to their interaction with bacterial cell membranes. A potential mechanism of inhibition that has been speculated upon involves the disruption of the cell membrane, leading to changes in permeability that result in cell death. researchgate.net The amphipathic nature of these fatty acids allows them to interact with the lipid bilayer of bacterial membranes.

A key physicochemical parameter studied to infer the interaction of these molecules with membrane structures is the critical micelle concentration (CMC). The CMC is the concentration at which surfactant molecules aggregate to form micelles. This property is relevant as the state of the fatty acid—as a monomer or in a micellar state—can influence its biological activity. For analogs of this compound, CMC values have been determined to understand their aggregation behavior in aqueous environments.

Studies on C16 and C18 2-methoxylated fatty acid analogs revealed a significant difference in their CMC values. The C16 analogs, which include (±)-2-methoxy-6-hexadecynoic acid, exhibited a critical micelle concentration in the range of 70-100 µg/mL. researchgate.netnih.gov In contrast, the C18 analogs displayed a much lower CMC, approximately five-fold less, at 15-20 µg/mL. researchgate.netnih.gov This suggests that the C18 analogs have a greater tendency to form micelles. For some analogs, it has been determined that their ability to form micelles is linked to a decrease in their activity against Gram-positive bacteria. researchgate.netresearchgate.net For instance, it has been suggested that the C18 analog (±)-2-methoxy-6-octadecynoic acid exerts its antibacterial activity while in a micellar state. researchgate.netnih.gov

| Compound Class | Critical Micelle Concentration (CMC) (µg/mL) | Reference |

|---|---|---|

| C16 Analogs ((±)-2-methoxy-6-hexadecynoic acid) | 70-100 | researchgate.netnih.gov |

| C18 Analogs ((6Z)-(±)-2-methoxy-6-octadecenoic acid and (±)-2-methoxy-6-octadecynoic acid) | 15-20 | researchgate.netnih.gov |

While membrane disruption is a proposed mechanism, research has also explored the potential for 2-methoxylated fatty acids and their analogs to inhibit specific intracellular targets, such as essential bacterial enzymes. One such enzyme is DNA gyrase, a type II topoisomerase that is crucial for bacterial DNA replication and a validated target for antibacterial drugs.

However, investigations into a series of 2-methoxylated fatty acids, including the C16 analog (6Z)-(±)-2-methoxy-6-hexadecenoic acid, found that these specific compounds were not inhibitory towards S. aureus DNA gyrase. researchgate.netresearchgate.netnih.gov This finding suggests that the antibacterial mechanism for this particular class of methoxylated fatty acids does not involve the inhibition of this specific enzyme. researchgate.netresearchgate.netnih.gov

In contrast, studies on non-methoxylated fatty acid analogs, specifically 2-hexadecynoic acid (2-HDA), have demonstrated a different mechanism. The antibacterial activity of 2-HDA has been directly linked to the inhibition of the supercoiling function of S. aureus DNA gyrase. researchgate.netresearchgate.net It has been hypothesized that 2-HDA may bind to the ATPase region of the GyrB subunit of the enzyme to inhibit its activity, although further research is needed for confirmation. researchgate.net This highlights a clear mechanistic distinction between different structural analogs within the broader class of C16 fatty acids.

The biological efficacy of this compound and related compounds is highly dependent on their specific chemical structures. Structure-activity relationship (SAR) studies have elucidated the importance of features such as the methoxy group, the presence and position of unsaturation, and the length of the fatty acid chain.

(Z)-2-methoxy-5-hexadecenoic acid and its positional isomer, (Z)-2-methoxy-6-hexadecenoic acid , both exhibit moderate and comparable antimicrobial activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus faecalis, with a reported Minimum Inhibitory Concentration (MIC) of 0.35 µmol/mL. acs.orgnih.gov However, they are inactive against Gram-negative bacteria like Pseudomonas aeruginosa and Escherichia coli. acs.org

The importance of the double bond for this bioactivity is critical. The saturated analog, 2-methoxyhexadecanoic acid , which lacks any unsaturation in its alkyl chain, is not active against any of these microorganisms. acs.orgconicet.gov.ar This indicates that the cis double bond is a key structural requirement for the observed antibacterial effect.

Further analysis concluded that the combination of α-methoxylation (a methoxy group at the C-2 position) and unsaturation at the C-6 position enhances the bactericidal activity of both C16 and C18 fatty acids. researchgate.netnih.gov For acetylenic analogs like hexadecynoic acid (HDA), the position of the triple bond is pivotal. The highest activity is observed when the triple bond is at the C-2 position; as the bond moves further from the terminal carboxyl group, the antibacterial activity against Gram-positive bacteria diminishes. researchgate.netresearchgate.net

| Compound | Key Structural Features | Antimicrobial Activity against Gram-Positive Bacteria (e.g., S. aureus) | Reference |

|---|---|---|---|

| (Z)-2-methoxy-5-hexadecenoic acid | C16 chain, α-methoxy group, cis double bond at C-5 | Active (MIC = 0.35 µmol/mL) | acs.orgnih.gov |

| (Z)-2-methoxy-6-hexadecenoic acid | C16 chain, α-methoxy group, cis double bond at C-6 | Active (MIC = 0.35 µmol/mL) | acs.orgnih.gov |

| 2-methoxyhexadecanoic acid | C16 chain, α-methoxy group, saturated | Not Active | acs.orgconicet.gov.ar |

Analytical Methodologies for Detection and Quantification

Advanced Chromatographic Techniques

Chromatographic methods are fundamental to separating 2-Methoxy-5-hexadecenoic acid from other chemically similar compounds, a necessary step for its accurate analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification, Purity Assessment, and Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds like this compound, often after conversion to a more volatile form, such as a methyl ester. This technique combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. scispace.com The column separates the components of the mixture based on their boiling points and interactions with the stationary phase. As each compound elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum for each compound. scispace.comglobalresearchonline.net This mass spectrum serves as a chemical fingerprint, allowing for the identification of the compound by comparing it to spectral libraries. globalresearchonline.net

For instance, the analysis of lipid extracts containing methoxy (B1213986) fatty acids by GC-MS allows for the profiling of various fatty acid constituents. researchtrend.net The retention time of the this compound derivative provides one level of identification, while its mass spectrum gives definitive structural information. researchgate.net Purity assessment is achieved by examining the chromatogram for the presence of other peaks, which would indicate impurities. globalresearchonline.net The relative area of the peak corresponding to this compound can be used for semi-quantitative analysis. researchgate.net

Table 1: Illustrative GC-MS Parameters for Fatty Acid Methyl Ester Analysis

| Parameter | Setting |

|---|---|

| GC System | Agilent 6890 or similar |

| Column | DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent |

| Carrier Gas | Helium |

| Inlet Temperature | 280 °C |

| Ion Source Temperature | 200-250 °C |

| Mass Range | 35-600 amu |

This table presents typical, not compound-specific, parameters for GC-MS analysis of fatty acid derivatives. biologists.complos.org

High-Performance Liquid Chromatography (HPLC) for Separation and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is another essential technique for the analysis of fatty acids, including this compound. Unlike GC, HPLC is well-suited for the analysis of non-volatile and thermally unstable compounds without the need for derivatization, although derivatization can be used to enhance detection. science.govscispace.com

In HPLC, the sample is dissolved in a solvent and pumped at high pressure through a column packed with a solid adsorbent material. The separation is based on the differential partitioning of the sample components between the mobile phase (the solvent) and the stationary phase (the packing material). Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, is commonly employed for the separation of fatty acids. jrespharm.comfrontiersin.org

For quantitative analysis, a detector, such as a UV-Vis or evaporative light scattering detector (ELSD), is used to measure the concentration of the eluting compounds. frontiersin.org By comparing the peak area of this compound to that of a known standard, its concentration in the sample can be accurately determined. jrespharm.com HPLC has been successfully used to separate and quantify various fatty acids from natural extracts. jrespharm.comwho.int

Table 2: Example HPLC Conditions for Fatty Acid Separation

| Parameter | Setting |

|---|---|

| HPLC System | Alliance e2695 or similar |

| Column | C18 reversed-phase (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of acetonitrile (B52724) and water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm or ELSD |

This table shows representative, not compound-specific, conditions for HPLC analysis of fatty acids. nih.govsigmaaldrich.cn

Derivatization Strategies for Enhanced Chromatographic Resolution and Detection

Derivatization is a chemical modification process used to convert an analyte into a product that has improved chromatographic properties or is more easily detected. For fatty acids like this compound, derivatization is often a prerequisite for GC analysis to increase their volatility. science.gov

The most common derivatization method for fatty acids is methylation, which converts the carboxylic acid group into a methyl ester (FAME). sigmaaldrich.com This is typically achieved by reacting the fatty acid with a methylating agent such as boron trichloride (B1173362) in methanol (B129727) or trimethylsulfonium (B1222738) hydroxide (B78521) (TMSH). sigmaaldrich.comusra.edu The resulting FAMEs are more volatile and less polar, leading to better separation and peak shape in GC. sigmaaldrich.com

Derivatization can also be employed to enhance detection in HPLC. For example, attaching a UV-absorbing chromophore to the fatty acid molecule allows for sensitive detection using a UV-Vis detector. scispace.com Furthermore, specific derivatization reactions can be used to determine the stereochemistry of chiral centers, such as the methoxy-bearing carbon in 2-methoxy fatty acids, by forming diastereomeric derivatives that can be separated by chromatography. researchgate.net

Sophisticated Spectroscopic Techniques for Characterization and Quantitation

Spectroscopic techniques provide detailed information about the molecular structure and can be used for both qualitative and quantitative analysis of this compound.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy Applications

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful, non-destructive technique for determining the concentration and purity of a compound. mdpi.com Unlike chromatographic methods, qNMR does not require a reference standard for every analyte, as the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to the signal. mdpi.com

In a ¹H NMR spectrum of this compound, specific proton signals, such as those of the methoxy group protons, can be integrated and compared to the integral of a known amount of an internal standard to determine the absolute quantity of the analyte in the sample. researchgate.netresearchgate.net ¹³C NMR can also be used for structural elucidation and quantitative purposes. acs.org qNMR is particularly valuable for the purity assessment of reference standards and for the direct analysis of compounds in complex mixtures without the need for separation. science.govresearchgate.net

Table 3: Key ¹H NMR Signals for Methoxy Fatty Acid Esters

| Protons | Chemical Shift (ppm) |

|---|---|

| Methoxy Protons (-OCH₃) | ~3.67 |

| Alpha-Methylene Protons (-CH₂-COOR) | ~2.37 |

| Olefinic Protons (-CH=CH-) | ~5.3-5.7 |

This table presents characteristic chemical shift ranges and is not specific to this compound. researchgate.net

Hyphenated Techniques (e.g., LC-NMR, GCxGC-TOF MS) for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, offer the most comprehensive approach to the analysis of complex samples containing this compound.

LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance) combines the separation power of HPLC with the structural elucidation capabilities of NMR. mdpi.com This allows for the direct acquisition of NMR spectra of compounds as they elute from the HPLC column, facilitating the identification of unknown components in a mixture.

GCxGC-TOF MS (Comprehensive Two-Dimensional Gas Chromatography-Time-of-Flight Mass Spectrometry) provides a significant increase in separation power compared to conventional GC-MS. biologists.comnih.gov In GCxGC, two different GC columns are coupled in series, providing a two-dimensional separation of the sample components. plos.org This results in a much higher peak capacity and the ability to separate co-eluting compounds. nih.govmdpi.com The use of a TOF mass spectrometer allows for rapid data acquisition, which is necessary to capture the narrow peaks produced by the second dimension separation, and provides high-quality mass spectra for confident compound identification. biologists.com This technique is particularly well-suited for the detailed profiling of complex lipid mixtures that may contain this compound. nih.gov

Derivatives and Analogues: Synthesis and Biological Relevance

Impact of Structural Modifications on Bioactivity

Structural tweaks to the 2-methoxy-5-hexadecenoic acid molecule, however subtle, can lead to substantial changes in its biological function. These modifications are key to developing compounds with enhanced or more specific activities.

The location of the double bond within the fatty acid chain is a critical determinant of biological activity. A direct comparison between (Z)-2-methoxy-5-hexadecenoic acid and its positional isomer, (Z)-2-methoxy-6-hexadecenoic acid, illustrates this point. Both compounds have been synthesized and tested for their antimicrobial properties. nih.gov

A total synthesis for both natural marine fatty acids was developed, confirming their cis (Z) double-bond stereochemistry. nih.gov Their antimicrobial activity was evaluated against Gram-positive bacteria, revealing identical efficacy for both positional isomers against the tested strains. nih.gov

Table 1: Antimicrobial Activity of Positional Isomers

| Compound | Test Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| (Z)-2-methoxy-5-hexadecenoic acid | Staphylococcus aureus | 0.35 µmol/mL |

| (Z)-2-methoxy-5-hexadecenoic acid | Streptococcus faecalis | 0.35 µmol/mL |

| (Z)-2-methoxy-6-hexadecenoic acid | Staphylococcus aureus | 0.35 µmol/mL |

This table is based on data from a study on the synthesis and antimicrobial activity of marine fatty acids. nih.gov

The presence or absence of double bonds is another key structural feature influencing bioactivity. The saturated counterpart, 2-methoxyhexadecanoic acid (also known as 2-methoxypalmitic acid), has been identified in the phospholipids (B1166683) of marine sponges like Amphimedon compressa. nih.gov The study of such saturated 2-methoxylated fatty acids, which have been isolated from various marine and bacterial sources, has revealed a range of interesting biological activities, including antibacterial, antifungal, antitumor, and antiviral properties. researchgate.net

For instance, the saturated analogue with a shorter chain, (+/-)-2-methoxytetradecanoic acid, has demonstrated antifungal activity against Candida albicans, Aspergillus niger, and Cryptococcus neoformans. researchgate.net This activity is thought to stem from the inhibition of N-myristoyltransferase, an essential enzyme in fungi. researchgate.net

The length of the aliphatic carbon chain is a fundamental property that significantly affects the physicochemical and biological characteristics of fatty acids. mdpi.com Generally, as the carbon chain length increases, the aqueous solubility decreases exponentially, making the molecule more hydrophobic. mdpi.com This property has a direct impact on how the molecule interacts with biological systems, such as cell membranes and protein receptors. mdpi.comnih.gov

Studies on various fatty acids and their derivatives have shown that chain length is critical for their function. nih.gov For example, in the context of drug delivery systems using fatty acid-conjugated albumin nanoparticles, longer chain fatty acids (like C18) led to higher drug loading, enhanced stability, and improved anticancer activity compared to shorter chains (like C4). nih.gov This improvement was partly attributed to a synergistic interaction with free-fatty acid receptors on cancer cells. nih.gov The growth and photosynthetic activity of certain organisms also depend critically on the length of fatty acid chains in their membrane lipids. nih.gov These findings underscore that the functional consequences of altering the chain length of this compound would likely be significant, affecting its solubility, cellular uptake, and target interactions. researchgate.netnih.gov

Stereochemical Variants and Enantioselective Synthesis of Analogues

Chirality plays a pivotal role in the biological activity of many natural products, as different enantiomers of a molecule can interact differently with chiral biological targets like enzymes and receptors. nih.gov The this compound molecule contains a chiral center at the C-2 position, meaning it can exist as two distinct enantiomers (R and S). The biological activity of each specific enantiomer may differ significantly, as stereochemistry can affect everything from transport across cell membranes to the precise fit within an enzyme's active site. nih.gov

Therefore, the enantioselective synthesis of analogues—methods that produce a specific enantiomer—is of great interest in medicinal chemistry. rsc.orgnih.gov While specific enantioselective syntheses for this compound are not detailed in the provided sources, general advanced strategies are well-established for creating chiral molecules. These can include using chiral catalysts, such as in iridium-catalyzed asymmetric hydrogenation, or employing enzymes like lipases for kinetic resolutions. rsc.orgnih.gov Such methods allow for the preparation of enantiomerically pure compounds, which is essential for investigating the specific biological roles of each stereoisomer and developing more potent and selective therapeutic agents. nih.gov

Design and Synthesis of Conjugates and Hybrid Molecules Incorporating this compound Moieties

To enhance or modify the biological activity of fatty acids, researchers often design and synthesize conjugates or hybrid molecules. This involves chemically linking the fatty acid to another bioactive molecule, such as an antibacterial or anticancer agent. nih.gov

A relevant example is the conjugation of 2-hexadecynoic acid (a C16 fatty acid with a triple bond) to C5-Curcumin, a compound with known antibacterial properties. The resulting conjugate, C5-Curc-2-HDA, demonstrated a 4- to 8-fold increase in antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) strains compared to C5-Curcumin alone. nih.gov This enhancement is thought to be due to the fatty acid moiety improving the molecule's ability to interact with and penetrate bacterial cell membranes. nih.gov

This strategy of creating hybrid molecules holds promise for this compound. By incorporating this methoxy (B1213986) fatty acid into a conjugate, it may be possible to improve the therapeutic profile of other drugs, potentially by enhancing their cellular uptake or directing them to specific tissues. Researchers are actively exploring the synthesis of other conjugates with varying fatty acid chain lengths, positions of unsaturation, and degrees of unsaturation to further investigate these synergistic effects. nih.gov

Biosynthetic Pathways and Metabolic Engineering Prospects of 2 Methoxy 5 Hexadecenoic Acid

The exploration of unique fatty acids, such as 2-Methoxy-5-hexadecenoic acid, has opened new avenues in lipid biochemistry and biotechnology. This article delves into the proposed natural formation of this compound, strategies for its production using engineered microbes, and the in vivo metabolic fate of related methoxylated fatty acids in non-human organisms.

Future Research Directions and Potential Academic Applications

Elucidation of Comprehensive Biological Mechanisms in Diverse Experimental Models

Initial studies have demonstrated the antimicrobial activity of (Z)-2-methoxy-5-hexadecenoic acid, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus faecalis europa.eunih.gov. However, the precise molecular mechanisms underlying this activity remain largely unexplored. Future research should focus on a comprehensive understanding of how this compound exerts its effects. This includes investigating its impact on bacterial cell membrane integrity, potential disruption of key metabolic pathways, and any interactions with intracellular targets.

Furthermore, the biological activity of this fatty acid should be assessed in a wider range of experimental models beyond simple bacterial cultures. This could involve the use of co-culture systems to mimic natural microbial communities, as well as in vivo studies in non-human model organisms to understand its effects within a complex biological system. Such studies would provide a more complete picture of its bioactivity and potential ecological significance.

Development of Novel and Efficient Synthetic Routes for Improved Yield and Stereoselectivity

The total synthesis of (Z)-2-methoxy-5-hexadecenoic acid has been successfully accomplished, confirming its structure and stereochemistry europa.eunih.gov. The reported synthesis utilized a Mukaiyama aldol (B89426) reaction as a key step. While effective, future research should aim to develop more efficient and stereoselective synthetic routes. This is crucial for producing larger quantities of the compound for extensive biological testing and for potentially reducing the cost of its synthesis for research purposes.

Exploring alternative synthetic strategies, such as those employing enzymatic catalysis or modern stereoselective olefin metathesis reactions, could lead to improved yields and greater control over the stereochemistry of the molecule. The development of more robust synthetic methods will be essential for advancing the study of this and related methoxylated fatty acids.

Exploration of Broader Bioactivities (Beyond Antimicrobial) in Relevant Non-Human Systems

While the antimicrobial properties of 2-Methoxy-5-hexadecenoic acid are established, its structural similarity to other bioactive lipids suggests it may possess a wider range of biological activities. Other methoxylated fatty acids have been reported to exhibit anti-inflammatory, antiviral, and enzyme-inhibiting properties ekb.egresearchgate.net. Therefore, a crucial area of future research is the exploration of these broader bioactivities for this compound.

Screening the compound for its effects on inflammatory pathways, viral replication, and specific enzyme functions in relevant non-human biological systems could uncover novel therapeutic or research applications. For instance, investigating its potential to inhibit enzymes like phospholipase A2 or topoisomerases, which are targets for other bioactive lipids, could be a fruitful avenue of research researchgate.net.

| Potential Broader Bioactivities of this compound |

| Anti-inflammatory Activity |

| Antiviral Activity |

| Enzyme Inhibition (e.g., Phospholipase A2, Topoisomerases) |

Application of this compound in Biochemical Research Tool Development

The unique structure of this compound, featuring a carboxylic acid, a methoxy (B1213986) group, and a double bond, presents opportunities for its development as a biochemical research tool. While no studies have yet reported such applications, its functional groups could be chemically modified to create probes for studying biological processes.

For example, the carboxylic acid moiety could be functionalized with a fluorescent tag to create a fluorescent probe . Such a probe could be used to visualize the localization and dynamics of the fatty acid within cells, providing insights into its uptake and mechanism of action. Similarly, the molecule could be immobilized on a solid support, such as agarose (B213101) beads, to create an affinity chromatography matrix . This could be used to isolate and identify cellular proteins that bind to the fatty acid, helping to elucidate its molecular targets.

| Potential Biochemical Research Tools | Application |

| Fluorescent Probe | Visualize cellular uptake and localization. |

| Affinity Chromatography Matrix | Identify protein binding partners and molecular targets. |

Investigation of Sustainable Production Strategies for Academic and Research Purposes

This compound is naturally found in marine sponges, such as Tethya crypta nih.gov. However, harvesting sponges from their natural environment is not a sustainable method for obtaining this compound in the quantities needed for research. Therefore, the development of sustainable production strategies is a critical area of future investigation.

One promising approach is the cultivation of sponge-associated microorganisms. It is hypothesized that many bioactive compounds isolated from sponges are actually produced by their symbiotic bacteria or fungi gerli.com. Isolating and culturing these symbionts could provide a renewable source of this compound through fermentation ekb.egresearchgate.net.

Another advanced strategy is the use of metabolic engineering . This involves identifying the biosynthetic gene cluster responsible for the production of the fatty acid and expressing it in a heterologous host, such as yeast or E. coli mdpi.comresearchgate.net. This approach offers the potential for large-scale, controlled, and sustainable production of the compound for academic and research applications.

| Sustainable Production Strategy | Description |

| Cultivation of Sponge-Associated Microbes | Isolation and fermentation of symbiotic bacteria or fungi that produce the compound. |

| Metabolic Engineering | Identification and expression of the biosynthetic genes in a suitable host organism for scalable production. |

Q & A

Basic Research Questions

Q. What are the natural sources and confirmed biological activities of 2-Methoxy-5-hexadecenoic acid?

- Answer : this compound is a monounsaturated fatty acid naturally found in phospholipids of Caribbean marine sponges. It exhibits antimicrobial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus faecalis (minimum inhibitory concentration [MIC] = 0.35 µmol/mL). Its cis double-bond stereochemistry and methoxy substitution at the C2 position are critical for bioactivity .

Q. What synthetic methodologies are commonly employed for the total synthesis of this compound?

- Answer : The total synthesis typically involves Mukaiyama’s trimethylsilyl cyanide (TMSCN) addition to unsaturated aldehydes. For this compound, 4-pentadecenal is used as the starting material. The reaction proceeds via cyanohydrin formation, followed by hydrolysis and oxidation to yield the final product. This method confirms the cis stereochemistry of the double bond and aligns with the structure of the natural compound .

Q. Which analytical techniques are recommended for characterizing this compound?

- Answer : Key techniques include:

- Nuclear Magnetic Resonance (NMR) : To confirm the position of the methoxy group and double-bond geometry.

- Gas Chromatography-Mass Spectrometry (GC-MS) : For purity assessment and structural validation.

- Infrared (IR) Spectroscopy : To identify functional groups (e.g., carboxylic acid, methoxy).

- High-Performance Liquid Chromatography (HPLC) : For separation and quantification of synthetic analogs .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Answer : The compound is highly flammable (GHS02) and a skin/eye irritant (GHS07). Recommended precautions include:

- Use of explosion-proof equipment and grounding during synthesis.

- Personal protective equipment (PPE): Nitrile gloves, lab coat, and safety goggles.

- Storage in airtight containers at –20°C, away from strong oxidizers and moisture .

Advanced Research Questions

Q. How can stereoselective synthesis of this compound be optimized for higher yield and enantiomeric purity?

- Answer : Optimization strategies include:

- Catalytic Asymmetric Methods : Use of chiral catalysts (e.g., Jacobsen’s salen complexes) during cyanohydrin formation to enhance enantioselectivity.

- Microwave-Assisted Synthesis : Reduces reaction time and improves regioselectivity.

- Purification via Preparative HPLC : Ensures separation of stereoisomers. Comparative studies with (Z)- and (E)-isomers are critical to validate biological specificity .

Q. What structure-activity relationships (SARs) govern the antimicrobial efficacy of this compound?

- Answer : SAR studies reveal:

- Methoxy Position : Substitution at C2 enhances membrane disruption in bacterial cells.

- Double-Bond Geometry : The cis (Z) configuration at C5-C6 is essential for activity; trans analogs show reduced potency.

- Chain Length : C16 derivatives exhibit optimal activity compared to shorter or longer chains.

- Table : Antimicrobial Activity of Analogs

| Compound | MIC (µmol/mL) vs S. aureus | MIC (µmol/mL) vs S. faecalis |

|---|---|---|

| This compound | 0.35 | 0.35 |

| 2-Methoxy-6-hexadecenoic acid | 0.40 | 0.45 |

| 2-Methoxyhexadecanoic acid | >1.0 | >1.0 |

| . |

Q. What experimental designs are recommended for assessing the cytotoxicity of this compound in eukaryotic cells?

- Answer :

- Cell Lines : Use leukemia K-562 cells or human fibroblast models for baseline cytotoxicity.

- Assays : MTT or resazurin-based assays to measure metabolic activity post-treatment.

- Dose-Response Curves : Test concentrations from 0.1–100 µM to determine IC50 values.

- Controls : Include unsaturated fatty acids (e.g., palmitoleic acid) to distinguish methoxy-specific effects .

Q. How does the stability of this compound vary under different experimental conditions (e.g., pH, temperature)?

- Answer : Stability studies indicate:

- pH Sensitivity : Degrades in strong acidic (pH < 3) or alkaline (pH > 10) conditions via hydrolysis of the methoxy group.

- Thermal Stability : Stable at ≤25°C for 24 hours but decomposes at >60°C.

- Light Sensitivity : Store in amber vials to prevent UV-induced isomerization .

Key Methodological Considerations

- Contradictions in Data : While this compound is primarily antibacterial, structurally similar 2-methoxylated fatty acids (e.g., 2-methoxytetradecanoic acid) show antifungal activity. Researchers must validate bioactivity for each analog .

- Synthesis Challenges : Scalability of asymmetric synthesis remains a barrier; semi-synthetic routes from natural sources (e.g., sponge extracts) are being explored .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.